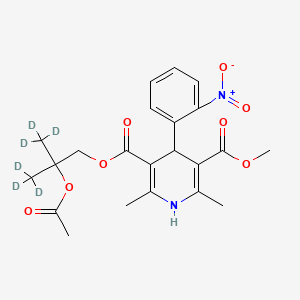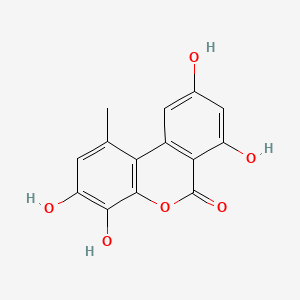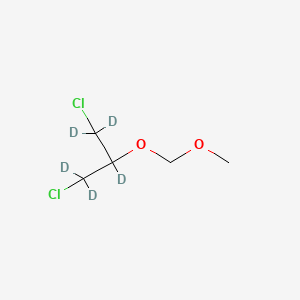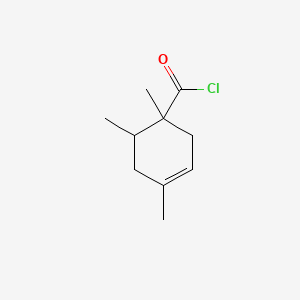![molecular formula C18H19BrO3 B563402 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 CAS No. 1189662-52-9](/img/structure/B563402.png)
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 is a labelled compound useful in organic synthesis . It is a product for proteomics research . The molecular formula is C18H14D5BrO3 .
Molecular Structure Analysis
The molecular structure of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 is characterized by the presence of a bromine atom, a hydroxypropoxy group, and two phenyl groups . The molecular weight is 368.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 are not fully detailed in the available resources. The molecular weight is 368.28 .科学的研究の応用
Enantioselective Catalysis
One application in scientific research for compounds similar to 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 is in enantioselective catalysis. For instance, a study by Lund, Bøckmann, and Jacobsen (2016) demonstrated the use of lipase B from Candida antarctica for synthesizing enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a building block for the β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).
Intermediate in Pharmaceutical Synthesis
Compounds like 1-Hydroxy-3-phenyl-2-propanone, closely related to the target compound, are used as intermediates in the synthesis of pharmaceuticals and heterocyclic molecules. A paper by Waters, Snelgrove, and Maligres (2003) notes the significance of hydroxyketones as intermediates in pharmaceutical synthesis (Waters, Snelgrove, & Maligres, 2003).
Synthesis of Chalcones and Interaction with DNA
A 2021 study by Rasool et al. on the synthesis of chalcones, such as 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, revealed their potential in binding with DNA and exhibiting antioxidant properties. This demonstrates the compound's utility in molecular interaction studies and drug discovery (Rasool et al., 2021).
Role in Stereochemistry and Neuroprotective Agents
Another application is in the study of stereochemistry and development of neuroprotective agents. Chenard et al. (1995) synthesized a compound with a structure similar to the target compound, which acted as a potent and selective NMDA antagonist, demonstrating its potential in neuroprotection (Chenard et al., 1995).
特性
IUPAC Name |
1-[2-(3-bromo-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2/i12D2,13D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKSWPBFZCKPM-YZYYPZMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)O)OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

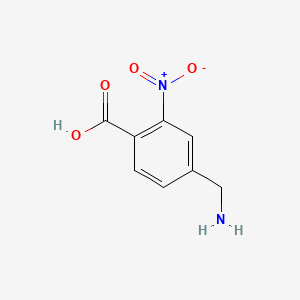
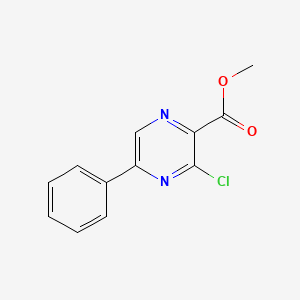
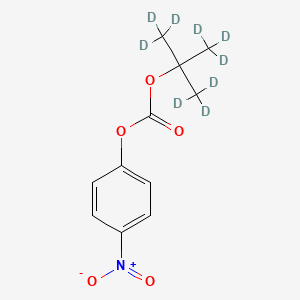
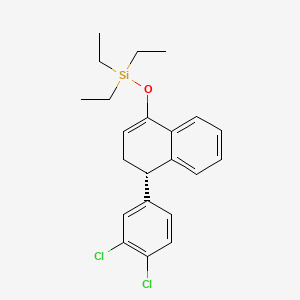
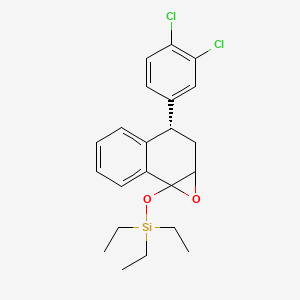
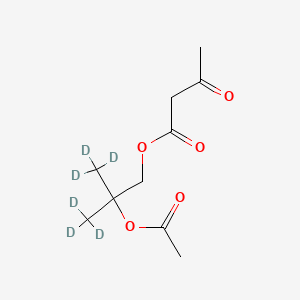
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)
